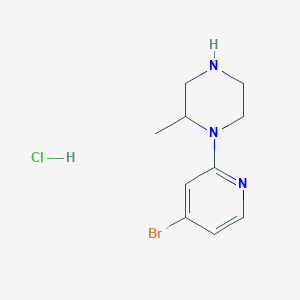![molecular formula C6H6ClN3 B12286450 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyrazine](/img/structure/B12286450.png)
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cloro-6,7-dihidro-5H-pirrolo[3,4-B]pirazina es un compuesto heterocíclico que contiene nitrógeno. Presenta un anillo de pirrol fusionado a un anillo de pirazina, con un átomo de cloro unido al segundo carbono del anillo de pirazina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Cloro-6,7-dihidro-5H-pirrolo[3,4-B]pirazina típicamente implica la ciclización de precursores apropiados. Un método común incluye la reacción de pirrol con acetilenos (bromo)acilo para formar 2-(acetiletil)pirroles. Este intermedio luego se somete a adición con propargilamina, seguido de ciclización intramolecular catalizada por carbonato de cesio (Cs₂CO₃) en dimetilsulfóxido (DMSO) para producir el producto deseado .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están ampliamente documentados. el enfoque general implica escalar los métodos de síntesis de laboratorio, optimizar las condiciones de reacción para obtener mayores rendimientos y garantizar la pureza del producto final mediante diversas técnicas de purificación como recristalización y cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones
2-Cloro-6,7-dihidro-5H-pirrolo[3,4-B]pirazina puede experimentar diversas reacciones químicas, incluidas:
Reacciones de sustitución: El átomo de cloro puede ser sustituido por otros nucleófilos.
Oxidación y reducción: El compuesto puede ser oxidado o reducido bajo condiciones específicas para formar diferentes derivados.
Reacciones de ciclización: Puede participar en reacciones de ciclización para formar estructuras heterocíclicas más complejas.
Reactivos y condiciones comunes
Sustitución: Nucleófilos como aminas o tioles pueden reemplazar el átomo de cloro en condiciones básicas.
Oxidación: Se pueden usar agentes oxidantes como peróxido de hidrógeno (H₂O₂) o permanganato de potasio (KMnO₄).
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados amino o tiol, mientras que la oxidación y la reducción pueden conducir a diferentes formas oxidadas o reducidas del compuesto .
Aplicaciones Científicas De Investigación
2-Cloro-6,7-dihidro-5H-pirrolo[3,4-B]pirazina tiene varias aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción exacto de 2-Cloro-6,7-dihidro-5H-pirrolo[3,4-B]pirazina no se comprende completamente. Se sabe que interactúa con varios objetivos moleculares, incluidas enzimas y receptores, a través de su estructura heterocíclica que contiene nitrógeno. Esta interacción puede modular diferentes vías biológicas, lo que lleva a sus actividades biológicas observadas .
Comparación Con Compuestos Similares
Compuestos similares
2-Cloro-6,7-dihidro-5H-pirrolo[3,4-B]piridina: Similar en estructura pero con un anillo de piridina en lugar de un anillo de pirazina.
6-(5-Cloro-2-piridinil)-7-oxo-6,7-dihidro-5H-pirrolo[3,4-B]pirazina: Un derivado con un grupo oxo adicional.
6-Amino-7-hetaril-5-R-5H-pirrolo[2,3-B]pirazina-2,3-dicarbonitrilos: Compuestos con grupos amino y hetarilo.
Singularidad
2-Cloro-6,7-dihidro-5H-pirrolo[3,4-B]pirazina es único debido a su patrón de sustitución específico y la presencia de ambos anillos de pirrol y pirazina. Esta estructura única contribuye a sus diversas actividades biológicas y lo convierte en un andamiaje valioso en química medicinal .
Propiedades
Fórmula molecular |
C6H6ClN3 |
|---|---|
Peso molecular |
155.58 g/mol |
Nombre IUPAC |
3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine |
InChI |
InChI=1S/C6H6ClN3/c7-6-3-9-4-1-8-2-5(4)10-6/h3,8H,1-2H2 |
Clave InChI |
UOESJXRTQCLLOI-UHFFFAOYSA-N |
SMILES canónico |
C1C2=NC=C(N=C2CN1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![17-acetyl-6,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12286367.png)
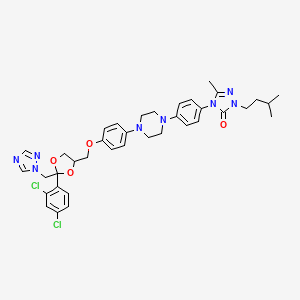
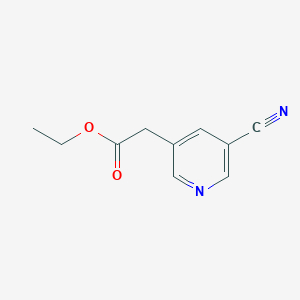
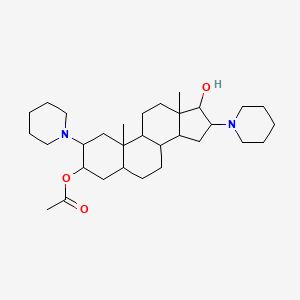
![benzyl N-[6-oxo-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]hexyl]carbamate](/img/structure/B12286397.png)
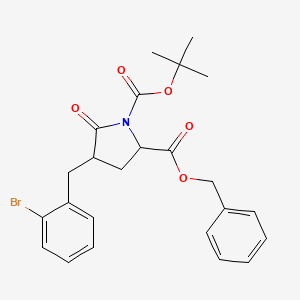

![10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,2'-oxirane]-3,17-dione](/img/structure/B12286423.png)
![3-{1-[(E)-2,2-Difluoroethoxyimino]ethyl}-benzoic acid methyl ester](/img/structure/B12286431.png)

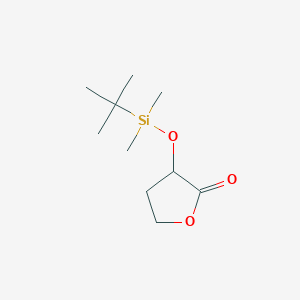
![6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B12286445.png)
